molecular formula C22H24N2O3S B2920050 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline CAS No. 866811-78-1

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline

Cat. No. B2920050
CAS RN: 866811-78-1
M. Wt: 396.51
InChI Key: DSPIOSKPGHKYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a number of interesting biochemical and physiological effects, and has been the subject of much research in recent years. In

Scientific Research Applications

Antimicrobial and Antifungal Applications

Quinoline derivatives have been explored for their antimicrobial and antifungal potentials. Studies on compounds such as benzoxazinoids and their structural analogs demonstrate significant biological activities against a variety of microbial pathogens. These compounds play roles in plant defense and could inspire the design of new antimicrobial agents with potential applications in combating resistant strains of bacteria and fungi (de Bruijn, Gruppen, & Vincken, 2018).

Antioxidant Properties

Quinoline derivatives have also been studied for their antioxidant properties. The mechanism behind their antioxidant capacity involves both hydrogen atom transfer and electron transfer reactions, which are crucial in preventing oxidative stress and cellular damage. These findings suggest that "4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline" could have potential as an antioxidant in therapeutic applications or in the preservation of biological and food products (Huang, Ou, & Prior, 2005).

properties

IUPAC Name

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)28(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPIOSKPGHKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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